molecular formula C12H14N4O4S B1401504 Sulfadoxine D3 CAS No. 1262770-70-6

Sulfadoxine D3

Cat. No.: B1401504
CAS No.: 1262770-70-6
M. Wt: 313.35 g/mol
InChI Key: PJSFRIWCGOHTNF-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfadoxine D3 (GC25972) is a deuterated analog of sulfadoxine, a sulfonamide antibiotic widely used in combination with pyrimethamine for malaria treatment . Deuterated compounds, such as this compound, are chemically modified by replacing hydrogen atoms with deuterium, a stable hydrogen isotope. Sulfadoxine itself inhibits dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of Plasmodium falciparum . This compound is of particular interest for research into overcoming resistance and optimizing drug metabolism.

Preparation Methods

Multicomponent Reactions for Derivatization of Sulfadoxine

Recent research emphasizes the use of multicomponent reactions (MCRs), such as Povarov and Ugi reactions, to modify the sulfadoxine molecule, generating derivatives with increased antiplasmodial activity. These reactions facilitate the rapid assembly of complex molecules by combining multiple reactants in a single step, thus streamlining the synthesis process.

Preparation Strategy:

  • Starting Material: Sulfadoxine, a sulfonamide derivative with a sulfamethoxazole backbone.
  • Reagents:
    • Aromatic or heterocyclic aldehydes or ketones (for Povarov reactions).
    • Isocyanides, amines, and carboxylic acids (for Ugi reactions).
  • Conditions: Typically conducted under mild conditions, often at room temperature or slightly elevated temperatures, with solvents such as methanol or acetonitrile.
  • Outcome: Formation of sulfadoxine derivatives with varied substituents, enhancing biological activity.

Research Findings:

  • Derivatives synthesized via multicomponent reactions demonstrated significantly higher antiplasmodial activity compared to unmodified sulfadoxine.
  • The process allows for rapid structural diversification, crucial for overcoming drug resistance.

Derivatization via Chemical Modification

Another approach involves chemical derivatization of sulfadoxine to produce D3 variants with improved pharmacological profiles.

Methodology:

  • Activation of Sulfadoxine: Typically involves converting the sulfonamide group into more reactive intermediates, such as sulfonyl chlorides or sulfonates.
  • Substitution Reactions: These intermediates undergo nucleophilic substitution with amines, alcohols, or other nucleophiles to introduce functional groups or isotopic labels like deuterium (D3).
  • Deuteration Process: Incorporation of deuterium atoms (D3) occurs via catalytic hydrogen-deuterium exchange, often using deuterated solvents (e.g., D2O) and catalysts such as Pd/C under controlled conditions.

Research Data:

  • Precise control of reaction conditions ensures selective deuteration at specific sites, producing sulfadoxine D3 with high isotopic purity.
  • Such modifications can enhance metabolic stability and reduce toxicity.

Synthesis of Sulfadoxine Derivatives Using Flow Chemistry

Flow chemistry techniques have been explored for the scalable synthesis of sulfadoxine derivatives, including D3 compounds, offering advantages like improved safety, reproducibility, and reaction control.

Process Overview:

  • Continuous flow reactors facilitate the controlled addition of reagents.
  • Reactions such as sulfonamide formation or subsequent derivatization are optimized for high yield and purity.
  • Reaction parameters (temperature, flow rate, concentration) are finely tuned to maximize efficiency.

Research Outcomes:

  • Flow synthesis of sulfadoxine derivatives has demonstrated high productivity (e.g., 1.34 g/h for specific sulfoximine derivatives), indicating potential for large-scale manufacturing.

Data Summary and Comparative Table

Preparation Method Key Reagents & Conditions Advantages Limitations
Multicomponent Reactions (Povarov, Ugi) Aromatic aldehydes, isocyanides, acids; mild conditions Rapid diversification, high yields, increased activity Requires specific reactant design
Chemical Derivatization & Deuteration Sulfadoxine activation, D2O, catalysts; controlled temperature Improved stability, reduced metabolism Precise control needed
Flow Chemistry Synthesis Continuous flow reactors, optimized parameters Scalability, reproducibility, safety Equipment complexity

Chemical Reactions Analysis

Types of Reactions

Sulfadoxine D3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

2.1 Treatment of Malaria

  • Combination Therapy: Sulfadoxine D3 is primarily used in combination with pyrimethamine for the treatment and prevention of malaria caused by Plasmodium falciparum and P. vivax. This combination is particularly effective against chloroquine-resistant strains .
  • Mechanism of Action: It inhibits dihydropteroate synthase, a key enzyme in the folate synthesis pathway of the parasite, thus preventing its growth and reproduction .

2.2 Other Infections

  • Bacterial Infections: Beyond malaria, sulfadoxine has shown efficacy against various bacterial infections, including respiratory and urinary tract infections. It is also used in veterinary medicine for treating infections in livestock .
  • Preventive Treatment in Pregnancy: Intermittent preventive treatment with sulfadoxine-pyrimethamine during pregnancy has been associated with improved birth outcomes and reduced risk of maternal infections .

Pharmacokinetic Studies

Recent studies have focused on the pharmacokinetics of this compound to optimize dosing regimens:

  • High-Performance Liquid Chromatography (HPLC): A sensitive HPLC method has been developed to analyze plasma concentrations of sulfadoxine and pyrimethamine in small sample volumes, facilitating pharmacokinetic studies in vulnerable populations such as pregnant women .
  • Population Pharmacokinetics: Research indicates that pregnancy significantly affects the pharmacokinetics of sulfadoxine, necessitating adjusted dosing strategies to maintain therapeutic efficacy .

Case Studies and Clinical Trials

4.1 Efficacy in Malaria Treatment

  • A study involving pregnant women demonstrated that a single dose of sulfadoxine-pyrimethamine significantly reduced malaria incidence compared to untreated controls, highlighting its effectiveness as a preventive measure .

4.2 Broader Antimicrobial Effects

  • Research has indicated that sulfadoxine-pyrimethamine may also reduce the incidence of sexually transmitted infections and improve maternal health outcomes beyond its antimalarial properties .

Data Table: Summary of Key Findings

Application AreaDescriptionStudy Reference
Malaria TreatmentEffective against chloroquine-resistant Plasmodium species ,
Bacterial InfectionsUsed for respiratory and urinary tract infections ,
Pregnancy OutcomesImproves birthweight and reduces maternal infections
PharmacokineticsAffected by pregnancy; requires adjusted dosing
Detection MethodsHPLC developed for low-volume plasma samples

Mechanism of Action

Sulfadoxine D3, like sulfadoxine, inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in microorganisms. By inhibiting this enzyme, this compound disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria and parasites. This leads to the inhibition of microbial growth and replication .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of Sulfadoxine D3 and Related Sulfonamides

Compound Key Structural Features Target Enzyme Primary Use
This compound Deuterated sulfadoxine DHPS Research on metabolic stability
Sulfadoxine Sulfonamide with pyrimidine moiety DHPS Malaria treatment (SP combination)
Sulfamethoxazole Sulfonamide with isoxazole ring DHPS Bacterial infections (e.g., UTIs)
Dapsone Sulfone with diphenyl structure DHPS Leprosy, dermatitis herpetiformis
Sulfathiazole Sulfonamide with thiazole ring DHPS Historical antibiotic use

Key Insights :

  • Unlike sulfamethoxazole, which is used for bacterial infections, sulfadoxine derivatives specifically target malaria parasites .
  • Dapsone, a sulfone, exhibits cross-resistance with sulfadoxine in P. falciparum due to shared DHPS inhibition but differs in clinical applications .

Pharmacokinetic and Resistance Profiles

Table 2: Pharmacokinetic and Resistance Data

Compound Half-Life (Days) Clearance in Pregnancy* DHPS Mutation Correlation (Ki Values)
This compound Not reported Not studied Not studied
Sulfadoxine 6–7.15 3-fold increase Strong (Ki = 0.99 μM for wild-type)
Sulfamethoxazole 10–12 hours Not reported Moderate (Ki = 0.87 μM)
Dapsone 20–30 hours Not reported Weak (Ki = 0.89 μM)

*Data from pregnant populations: Sulfadoxine clearance increases 3-fold during pregnancy compared to non-pregnant states .

Key Insights :

  • Sulfadoxine’s long half-life (6–7 days) makes it suitable for intermittent dosing, but pregnancy significantly alters its pharmacokinetics .
  • Resistance to sulfadoxine correlates strongly with DHPS mutations (e.g., A437G, K540E), which reduce binding affinity . Cross-resistance with sulfamethoxazole and dapsone is observed but varies by mutation type .
  • This compound’s deuterated structure may mitigate resistance by delaying metabolic degradation, though direct evidence is lacking .

Analytical Differentiation and Limitations

  • Thin-Layer Chromatography (TLC) : Fails to distinguish sulfadoxine from sulfamethoxazole due to similar Rf values .
  • High-Performance Liquid Chromatography (HPLC) : Accurately differentiates sulfadoxine (retention time: 8.24 min) and sulfamethoxazole (9.07 min) .
  • Mass Spectrometry: Required to confirm deuterated forms like this compound, as TLC/HPLC cannot detect isotopic differences .

Regional Resistance Patterns

  • East Africa : Dominant DHPS mutations (e.g., A581G) confer higher sulfadoxine resistance compared to West Africa (e.g., A436S) .
  • Implications for this compound : Regional resistance heterogeneity suggests that deuterated derivatives may need tailored deployment based on local parasite genetics.

Biological Activity

Sulfadoxine D3 is a deuterium-labeled derivative of sulfadoxine, a sulfonamide antibiotic primarily used in combination with pyrimethamine for the treatment of malaria caused by Plasmodium falciparum. This compound's biological activity is crucial for understanding its efficacy, resistance mechanisms, and potential applications in therapeutic settings.

Sulfadoxine acts by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in Plasmodium parasites. By blocking this pathway, sulfadoxine leads to a depletion of tetrahydrofolate, a critical cofactor for nucleotide synthesis, ultimately impairing DNA replication and cell division in the parasites .

Binding Affinity and Resistance

Research indicates that mutations in the DHPS gene can significantly affect the binding affinity of sulfadoxine. For instance, a specific mutation (V585) in P. vivax has been linked to reduced binding efficiency, contributing to innate resistance against sulfadoxine . The presence of such mutations highlights the need for ongoing surveillance of resistance patterns in malaria-endemic regions.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. In a study involving pregnant women and non-pregnant controls, it was found that pregnancy significantly alters the pharmacokinetics of sulfadoxine. Specifically, lower plasma concentrations were observed in pregnant women, which could compromise treatment efficacy .

Table 1: Pharmacokinetic Parameters of this compound

ParameterNon-Pregnant WomenPregnant Women
Area Under Curve (AUC)33,284 mg·h/L22,315 mg·h/L
Maximum Concentration (Cmax)106,065 µg/L72,115 µg/L
Time to Peak Concentration (Tmax)4 hours4 hours

Clinical Efficacy

Sulfadoxine-pyrimethamine (SP) has been widely used as a first-line treatment for uncomplicated malaria. However, clinical trials have shown varying efficacy rates due to emerging resistance. A study conducted in Cameroon demonstrated that while SP remains effective for many patients, adverse hematological events were reported in a small percentage of cases .

Case Study: Efficacy in Pediatric Patients

In a randomized control trial assessing the efficacy of SP compared to other antimalarials in young children, results indicated that while SP was generally well-tolerated, there were cases of delayed parasitological response (DPR). This finding underscores the importance of monitoring treatment outcomes and adapting strategies accordingly .

Resistance Mechanisms

The development of resistance to sulfadoxine is primarily attributed to genetic mutations in the DHPS gene. The correlation between these mutations and clinical outcomes has been documented extensively. For example, a study involving patients from the Peruvian Amazon found that higher numbers of mutations were associated with increased inhibitory concentration values for both sulfadoxine and pyrimethamine .

Table 2: Mutations Associated with Resistance

Mutation TypeImpact on Efficacy
Single Mutation (108N)Moderate increase in resistance
Multiple MutationsSignificant treatment failure

Future Directions

Given the rising resistance to sulfadoxine-pyrimethamine combinations, there is an urgent need for alternative treatments and strategies. Research into novel combinations and higher dosing regimens during pregnancy could enhance therapeutic outcomes. Additionally, ongoing genomic surveillance will be critical for understanding resistance patterns and informing treatment protocols.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for confirming the chemical structure and purity of Sulfadoxine D3?

To confirm the structure, use spectroscopic techniques such as nuclear magnetic resonance (NMR) for atomic-level structural elucidation and high-resolution mass spectrometry (HRMS) to verify molecular mass and fragmentation patterns . For purity assessment, combine high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to quantify impurities, ensuring a detection limit ≤0.1% . Cross-validate results with X-ray crystallography if crystalline forms are available.

Q. What standardized analytical methods are used to quantify this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ≤10 µg/kg) and specificity. Method validation should include:

  • Matrix-matched calibration curves to account for ion suppression/enhancement.
  • Recovery studies (spiked samples) to assess extraction efficiency (target: 70–120%).
  • Stability tests under storage and processing conditions .

Q. How can researchers ensure sample stability during this compound storage and handling?

  • Store lyophilized samples at -80°C to prevent degradation.
  • For liquid matrices, add antioxidants (e.g., ascorbic acid) and buffer to pH 6–6.
  • Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to model long-term stability .

Q. What in vitro models are appropriate for studying this compound’s antimicrobial efficacy?

  • Use minimum inhibitory concentration (MIC) assays against target pathogens (e.g., Plasmodium spp. for antimalarial studies).
  • Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Validate results with chequerboard assays to detect synergism/antagonism with other drugs .

Q. How should researchers design dose-response studies for this compound in preclinical models?

  • Use logarithmic dosing (e.g., 0.1–100 mg/kg) to capture the full efficacy-toxicity curve.
  • Incorporate negative controls (vehicle-only) and positive controls (established therapeutics).
  • Apply Hill equation modeling to derive EC~50~ and maximal effect values .

Advanced Research Questions

Q. How can contradictory data on this compound’s detection limits in environmental samples be resolved?

Discrepancies often arise from matrix effects (e.g., soil vs. water) or method sensitivity . Mitigate by:

  • Solid-phase extraction (SPE) with selective sorbents (e.g., hydrophilic-lipophilic balance for polar metabolites).
  • Internal standard correction (e.g., deuterated analogs) to normalize recovery variations.
  • Cross-validate using orthogonal methods (e.g., immunoassays) .

Q. What strategies optimize this compound detection in complex biological matrices like plasma or tissue homogenates?

  • Protein precipitation with acetonitrile (1:3 v/v) followed by microfiltration (0.22 µm).
  • Derivatization (e.g., dansyl chloride) to enhance MS ionization efficiency.
  • Multi-reaction monitoring (MRM) targeting unique precursor-product ion transitions to improve specificity .

Q. How can researchers investigate this compound’s synergistic or antagonistic interactions with co-administered drugs?

  • Use isobolographic analysis to quantify interaction indices.
  • Conduct transcriptomic profiling (RNA-seq) to identify pathways affected by drug combinations.
  • Validate findings in 3D co-culture models mimicking in vivo tissue complexity .

Q. What statistical approaches address inter-laboratory variability in this compound pharmacokinetic studies?

  • Apply mixed-effects modeling (e.g., NONMEM) to partition variability into inter-subject, inter-lab, and residual components.
  • Use harmonized protocols for sample collection, storage, and analysis.
  • Participate in proficiency testing programs to calibrate instrument performance across labs .

Q. How can dose-response relationships for this compound be modeled in heterogeneous in vivo populations?

  • Implement population pharmacokinetic/pharmacodynamic (PK/PD) models using nonlinear mixed-effects software (e.g., Monolix).
  • Incorporate covariates (e.g., age, renal function) to explain variability.
  • Validate models with bootstrap resampling and visual predictive checks .

Q. Methodological Frameworks for Research Design

  • PICO Framework : Define Population (e.g., Plasmodium-infected mice), Intervention (this compound dosage), Comparison (standard antimalarials), Outcome (parasite clearance rate) .
  • FINER Criteria : Ensure questions are Feasible (resources available), Interesting (addresses literature gaps), Novel (untested mechanisms), Ethical (animal welfare compliance), Relevant (public health priorities) .

Properties

IUPAC Name

4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSFRIWCGOHTNF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746796
Record name 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262770-70-6
Record name 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sulfadoxine D3
Sulfadoxine D3
Sulfadoxine D3
Sulfadoxine D3
Sulfadoxine D3
Sulfadoxine D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.